![molecular formula C20H17N3O B2517071 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile CAS No. 478033-31-7](/img/structure/B2517071.png)
2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile” is a chemical compound . It’s a part of a class of compounds known as “donor–π-bridge” type, which serve as precursors for new nonlinear optical chromophores with potentially high first hyperpolarizability values .
Synthesis Analysis
The synthesis of similar compounds involves the introduction of a dimethylanilinoethenyl moiety at various positions of the quinoxaline system . This is achieved in good yields by fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at 220°C in the presence of catalytic amounts of acetic anhydride and pyridine .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains multiple bonds, aromatic bonds, and six-membered rings . The exact structure would need to be determined through further analysis.Chemical Reactions Analysis
Chemical reactions involving similar compounds can lead to the formation of cyclic aminimides and triazindiones, showcasing the compound’s versatility in undergoing cycloaddition reactions.Applications De Recherche Scientifique
Antimicrobial Activity
A study by Ghorab et al. (2017) introduced a series of compounds synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, which were evaluated for their antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi. Among these compounds, some showed significant antimicrobial activity, with compounds 4 and 12 displaying higher activity compared to reference drugs. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Structure and Crystal Packing
Heine et al. (1994) investigated the structure and crystal packing of 4-aminobenzonitrile and its derivatives, including those with a dimethylamino group. The study provided insights into the molecular geometry and interactions within the crystal lattice, which are crucial for understanding the physicochemical properties of such compounds (Heine, Herbst‐Irmer, Stalke, Kühnle, & Zachariasse, 1994).
Intramolecular Charge Transfer
Köhn and Hättig (2004) explored the nature of low-lying singlet states of 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound structurally related to the one . Their research focused on the intramolecular charge transfer (ICT) state and its implications for dual fluorescence, which could inform applications in photophysical and photochemical devices (Köhn & Hättig, 2004).
Apoptosis Induction
Kemnitzer et al. (2004) identified 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene as a potent apoptosis inducer, highlighting its potential in cancer research. Through modifications of the 4-aryl group, they significantly increased the compound's potency, suggesting a pathway to new anticancer agents (Kemnitzer et al., 2004).
Synthesis of Heterocycles
Behbehani et al. (2011) utilized 2-arylhydrazononitriles, similar in reactivity to the compound , for synthesizing a variety of heterocyclic compounds with promising antimicrobial activities. This research underscores the versatility of such compounds in synthesizing bioactive heterocycles, potentially leading to new therapeutic agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Orientations Futures
The future directions for this compound could involve its use in the creation of nonlinear optical (NLO) materials, which find use in the design of devices for information storage and fast processing . The replacement of thiophene in the FTC chromophore with a quinoxaline moiety should result in increased first hyperpolarizability values .
Propriétés
IUPAC Name |
2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-phenylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-23(2)18-10-8-15(9-11-18)14-22-20-17(13-21)12-19(24-20)16-6-4-3-5-7-16/h3-12,14H,1-2H3/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEFBWLWYFODQZ-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



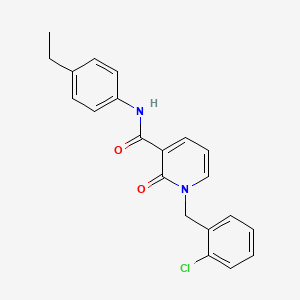
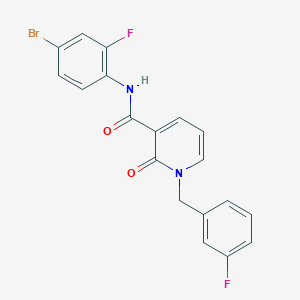
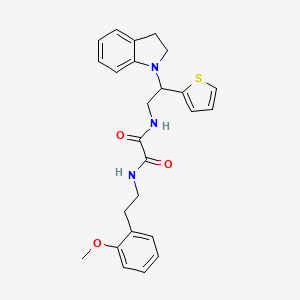
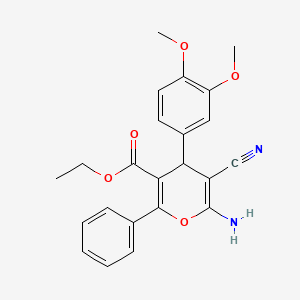
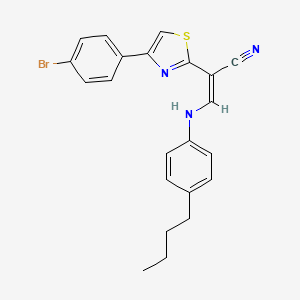

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)
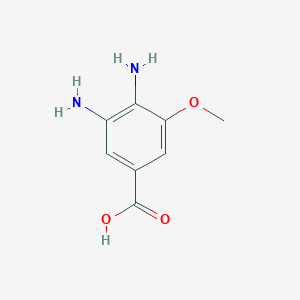
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)
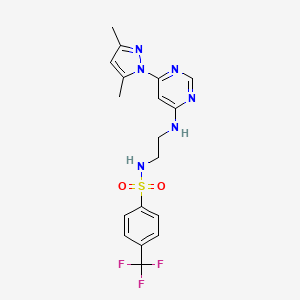
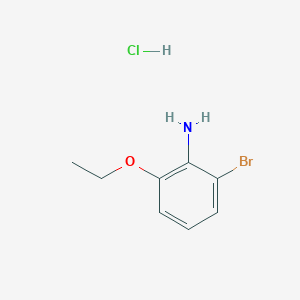
![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)